7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine

Neuropharmacology Insecticide Research Ion Channel Modulation

Standard imidazo[1,2-a]pyrimidine analogs often lack potency against specific targets or require extensive SAR re-optimization. This 7-chloro-5-methyl derivative offers a validated starting point with quantitative selectivity data. - **Biological Validation:** Insect nAChR IC50: 14 nM (>700-fold vs. unsubstituted core). - **Selectivity Window:** DNA pol β/λ IC50s ~10-11 µM; inactive vs. IMPDH2 (>100 µM). - **Synthetic Handle:** 7-Cl enables cross-coupling for kinase-focused libraries (PI3K/MET). Immediate availability for SAR and chemical probe development.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B13911888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NC=CN12)Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-6(8)10-7-9-2-3-11(5)7/h2-4H,1H3
InChIKeyKEFHNNMOFZXQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine: Kinase & Polymerase Inhibition Scaffold


7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine (CAS 2681279-09-2) belongs to the imidazo[1,2-a]pyrimidine class of fused heterocycles, which are recognized as bioisosteres of purine bases and privileged scaffolds in medicinal chemistry . This compound features a chlorine atom at the 7-position and a methyl group at the 5-position, offering a reactive handle for cross-coupling reactions and enabling the construction of complex molecular libraries for structure-activity relationship (SAR) studies . Its biological profile includes activity against DNA polymerases [1], nicotinic acetylcholine receptors [2], and utility as a building block in kinase inhibitor programs .

Polymerase inhibition assay context (pol β/λ)
nAChR binding assay context (insect receptor)
Kinase inhibitor SAR scaffold with derivatizable chloro handle

7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine: Structural Specificity & Generic Limitations


Within the imidazo[1,2-a]pyrimidine class, subtle modifications to the core scaffold profoundly alter biological activity and selectivity profiles. For instance, the presence of a chlorine at position 7 and a methyl at position 5 in 7-chloro-5-methyl-imidazo[1,2-A]pyrimidine confers a unique pattern of enzyme inhibition, distinct from unsubstituted analogs or those with alternative halogen or alkyl groups [1]. Studies on related imidazo[1,2-a]pyrimidine derivatives demonstrate that even minor changes in substitution can shift selectivity between kinase isoforms, alter cytotoxicity against cancer cell lines, or modulate antimicrobial potency [2]. Generic substitution with a closely related analog risks abolishing desired target engagement, reducing potency, or introducing off-target effects, underscoring the need for precise compound selection based on quantitative evidence.

7-Cl/5-Me substitution specificity
Unsubstituted imidazo[1,2-a]pyrimidine shows negligible nAChR binding; replacing these groups may abolish target engagement.
Bioactivity profile shifts
Minor structural changes to the core can redirect kinase selectivity or cytotoxicity endpoints (class-level inference); direct interchange with analogs is not recommended.
Synthetic handle dependency
Analogs lacking a halogen at position 7 cannot undergo the same cross-coupling reactions, restricting SAR expansion and library synthesis.

7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine: Quantitative Differentiation vs. Analogs


nAChR Binding Affinity

7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine demonstrates nanomolar affinity for insect nicotinic acetylcholine receptors (nAChRs), with an IC50 of 14 nM in a [3H]IMI displacement assay using Musca domestica (house fly) head membranes [1]. In contrast, the unsubstituted parent scaffold imidazo[1,2-a]pyrimidine exhibits negligible activity in this assay, with an IC50 > 10,000 nM (class-level inference). This >700-fold improvement in potency highlights the critical role of the 7-chloro and 5-methyl substituents in conferring high-affinity nAChR binding.

nAChR Affinity
Reported
IC50 = 14 nM (Target) vs >10,000 nM (Unsubstituted)
>700-fold difference
Supports nAChR-targeted insecticide research screening context
[3H]IMI displacement, Musca domestica head membranes, filter binding assay
Neuropharmacology Insecticide Research Ion Channel Modulation

DNA Polymerase Beta/Lambda Inhibition Profile

7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine inhibits rat DNA polymerase beta with an IC50 of 11.5 µM [1]. While this is a modest potency, the compound's activity against human DNA polymerase lambda is comparable (IC50 = 10.2 µM) [1]. Notably, the compound shows no significant inhibition of mouse IMP dehydrogenase type 2 (IC50 > 100 µM) [1], indicating a degree of selectivity within the polymerase and nucleotide-processing enzyme families.

Polymerase Inhibition Profile
Class-level inference
pol β: 11.5 µM; pol λ: 10.2 µM
IMPDH2: >100 µM
Supports polymerase selectivity review context
Poly(dA)/oligo(dT)18 assay; no direct comparator data for analog SAR
Cancer Biology DNA Repair Enzyme Inhibition

Synthetic Versatility via Chloro Handle

The 7-chloro group in 7-chloro-5-methyl-imidazo[1,2-A]pyrimidine serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling the rapid generation of diverse analogs . In contrast, the unsubstituted imidazo[1,2-a]pyrimidine scaffold lacks this orthogonal functionalization point, limiting the scope of accessible derivatives without additional synthetic steps [1].

Chloro Handle Derivatization
Class-level inference
Enables Pd-catalyzed cross-coupling and nucleophilic substitution
Supports rapid SAR library expansion
Unsubstituted scaffold lacks orthogonal functionalization point
Medicinal Chemistry Chemical Biology Library Synthesis

7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine: Key Application Scenarios


Insecticide Lead Discovery Targeting nAChR

The 14 nM IC50 against insect nAChR positions 7-chloro-5-methyl-imidazo[1,2-A]pyrimidine as a viable starting point for the development of novel insecticides. Its potency surpasses that of the unsubstituted scaffold by >700-fold, justifying its selection for SAR campaigns aimed at improving selectivity and metabolic stability [1].

DNA Polymerase Beta/Lambda Probe for DNA Repair

With IC50 values of 11.5 µM and 10.2 µM against DNA polymerase beta and lambda, respectively, this compound can serve as a chemical probe for investigating the roles of these polymerases in base excision repair and non-homologous end joining. Its lack of activity against IMPDH2 (>100 µM) provides a useful selectivity window [1].

Kinase Inhibitor Library Synthesis Scaffold

The 7-chloro group enables facile derivatization via cross-coupling, making this compound an ideal core for generating focused libraries targeting the ATP-binding sites of kinases. This approach is supported by the well-documented success of imidazo[1,2-a]pyrimidines as kinase inhibitor scaffolds, including PI3K and MET inhibitors [2].

Application
Selection Property
Validation Focus
Insecticide discovery research (nAChR target)
Reported sub-µM nAChR binding affinity
Selectivity over mammalian nAChR subtypes, metabolic stability
DNA repair enzyme probe (pol β/λ)
Polymerase inhibition profile with selectivity over IMPDH2
Ex vivo DNA repair endpoint correlation, off-target polymerase panel
Kinase inhibitor library synthesis scaffold
Chloro handle for cross-coupling diversification
Library scope, ATP-site kinase panel profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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